molecular formula C17H22F3NO4 B13043595 Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate

Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate

Cat. No.: B13043595
M. Wt: 361.4 g/mol
InChI Key: DRSJQTJVYUFHPJ-NSHDSACASA-N
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Description

Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 2,4,5-trifluorophenyl substituent. The compound’s structure combines fluorinated aromaticity with a sterically hindered Boc group, making it a critical intermediate in pharmaceutical synthesis, particularly for protease or kinase inhibitors where fluorine atoms enhance metabolic stability and binding affinity . The ethyl ester moiety improves solubility in organic solvents, facilitating synthetic modifications, while the Boc group protects the amine during multi-step reactions .

Properties

Molecular Formula

C17H22F3NO4

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate

InChI

InChI=1S/C17H22F3NO4/c1-5-24-15(22)8-11(21-16(23)25-17(2,3)4)6-10-7-13(19)14(20)9-12(10)18/h7,9,11H,5-6,8H2,1-4H3,(H,21,23)/t11-/m0/s1

InChI Key

DRSJQTJVYUFHPJ-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)C[C@H](CC1=CC(=C(C=C1F)F)F)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation of Enamine Esters

This method involves enantioselective hydrogenation of an enamine precursor to achieve the desired (S)-configuration.

Procedure :

  • Starting Material : (E)-Ethyl 3-((tert-butoxycarbonyl)imino)-4-(2,4,5-trifluorophenyl)butanoate.
  • Catalyst : Rhodium complexes with chiral ligands (e.g., (R,R)-Et-DuPhos or (S)-BINAP).
  • Conditions :
    • Solvent: Methanol or ethanol.
    • Pressure: 50–100 psi H₂.
    • Temperature: 25–40°C.
    • Reaction Time: 12–24 hours.

Key Data :

Parameter Value Source
Yield 86–93%
Enantiomeric Excess 93–99% (after crystallization)

Optimization :

  • Use of (S)-BINAP ligand directly yields the (S)-enantiomer.
  • Crystallization with (S)-camphorsulfonic acid enhances ee to >99%.

Copper-Catalyzed Coupling of L-Aspartic Acid Derivatives

This approach leverages L-aspartic acid-4-ester as a chiral starting material.

Procedure :

  • Coupling : React L-aspartic acid-4-ester with 2,4,5-trifluorophenyl magnesium bromide in THF using Cu(I) catalysts (e.g., CuBr·SMe₂).
  • Hydrolysis : Treat the intermediate with NaOH followed by HCl to yield the Boc-protected acid.
  • Esterification : Convert the acid to ethyl ester using ethanol and H₂SO₄.

Key Data :

Step Conditions Yield Source
Coupling 0–20°C, THF, 2–4 hours 75–85%
Esterification H₂SO₄, ethanol, reflux 90–95%

Advantages :

  • Retains chirality from L-aspartic acid.
  • Scalable for industrial production.

Enzymatic Transamination

A biocatalytic route using ω-transaminases for asymmetric synthesis.

Procedure :

  • Substrate : Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
  • Enzyme : (S)-selective ω-transaminase (e.g., from Arthrobacter sp.).
  • Conditions :
    • pH 7.5–8.5, 30–37°C.
    • Co-substrate: Isopropylamine or alanine.

Key Data :

Parameter Value Source
Conversion 82–90%
ee 85–92%

Optimization :

  • Addition of DMSO (10–20% v/v) improves substrate solubility and reaction rate.

Esterification of Boc-Protected Amino Acid

Direct esterification of the pre-formed Boc-protected acid.

Procedure :

  • Acid Activation : Treat (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid with EDC/HOBt in DCM.
  • Esterification : Add ethanol and DMAP, stir at 25°C for 12 hours.

Key Data :

Parameter Value Source
Yield 88–92%
Purity >98% (HPLC)

Notes :

  • Avoids racemization due to mild conditions.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Asymmetric Hydrogenation 86–93 93–99 High Moderate
Copper-Catalyzed Coupling 75–85 >99 High Low
Enzymatic Transamination 82–90 85–92 Moderate High
Direct Esterification 88–92 >99 Low High

Key Findings :

  • Industrial Preference : Copper-catalyzed coupling and asymmetric hydrogenation are favored for scalability and enantioselectivity.
  • Enzymatic Routes : Offer greener alternatives but require optimization for ee.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group under acidic conditions.

    Hydrolysis: Conversion of the ester to the corresponding carboxylic acid.

    Substitution: Replacement of the trifluorophenyl group with other functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) can be used for ester hydrolysis.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Deprotection: The major product is the free amine.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Substitution: The major product depends on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It may exhibit activity against various diseases through mechanisms such as enzyme inhibition or receptor modulation.

Peptide Synthesis

The Boc protecting group facilitates the synthesis of peptides by allowing selective deprotection under mild conditions. This compound can serve as an intermediate in the synthesis of biologically active peptides that are valuable in drug development.

Fluorinated Compounds in Drug Design

The incorporation of trifluorophenyl moieties into drug candidates has been shown to enhance metabolic stability and reduce toxicity. Research indicates that fluorinated compounds can improve binding affinity to biological targets, making this compound a candidate for further exploration in drug design.

Case Study 1: Anticancer Activity

In a study examining novel anticancer agents, this compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated a significant reduction in cell viability at nanomolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research focused on enzyme inhibitors has identified this compound as a promising candidate for inhibiting specific proteases involved in disease progression. The study demonstrated that modifications to the trifluorophenyl group could enhance inhibitory activity .

Mechanism of Action

The mechanism of action of Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The trifluorophenyl group can interact with various molecular targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related fluorinated esters and Boc-protected analogs. Below is a comparative analysis:

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate

  • Structure: Shares the ethyl ester and 2,4,5-trifluorophenyl group but replaces the Boc-amino group with a ketone at position 3.
  • Properties: Property Ethyl (S)-3-(Boc-amino)-4-(2,4,5-F3Ph)butanoate Ethyl 3-oxo-4-(2,4,5-F3Ph)butanoate Molecular Formula C₁₇H₂₁F₃N₂O₄ (estimated) C₁₂H₁₁F₃O₃ Molecular Weight ~353.36 g/mol (estimated) 260.21 g/mol Key Functional Groups Boc-protected amine, ester Ketone, ester
  • Applications: Ethyl 3-oxo-4-(2,4,5-F3Ph)butanoate serves as a precursor in enzymatic transaminase (TA) reactions for chiral amine synthesis . In contrast, the Boc-protected derivative is tailored for peptide coupling or as a stable intermediate in drug synthesis.

(S)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid

  • Structure : Carboxylic acid analog of the target compound.
  • Properties :
    • The absence of the ethyl ester increases polarity, reducing lipid solubility but enhancing aqueous compatibility.
    • Likely used as an active pharmaceutical ingredient (API) or for direct conjugation in prodrug designs, whereas the ethyl ester acts as a prodrug or synthetic intermediate .

Ethyl 4-((3-Boc-amino)phenyl)amino)-2-chloropyrimidine-5-carboxylate (Compound 10 in )

  • Structure: Contains a pyrimidine ring instead of the butanoate backbone.
  • Chlorine at position 2 on the pyrimidine enhances electrophilicity, enabling nucleophilic substitutions, whereas the trifluorophenyl group in the target compound prioritizes hydrophobic interactions .

2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde (Reference Example 114 in )

  • Structure: A benzaldehyde derivative with methoxyethyl and methylamino substituents.
  • Comparison :
    • The 2,3-difluoro pattern vs. 2,4,5-trifluoro in the target compound alters electronic distribution and steric effects, impacting binding to biological targets.
    • The aldehyde group enables Schiff base formation, contrasting with the ester’s role in stability and gradual hydrolysis .

Biological Activity

Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anthelmintic activities, supported by relevant data tables and research findings.

  • Chemical Formula : C17H22F3NO4
  • Molecular Weight : 363.36 g/mol
  • CAS Number : 70424-93-0
  • IUPAC Name : this compound

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives can have minimum inhibitory concentration (MIC) values as low as 0.073 mg/ml against various pathogens such as E. coli and S. aureus .

CompoundMIC (mg/ml)Target Pathogen
Compound A0.125E. sakazakii
Compound B0.083E. coli
Compound C0.073S. aureus
Compound D0.109K. pneumoniae

Anticancer Activity

The compound's structural features suggest potential anticancer activity. In a screening of various compounds against the NCI 60 tumor cell lines, derivatives of this compound showed over 50% growth inhibition at concentrations of 10 µM . This indicates a promising avenue for further research into its efficacy against cancer cells.

Cell LineIC50 (µM)% Growth Inhibition
A549 (Lung Cancer)5>50%
MCF7 (Breast Cancer)8>50%
HT29 (Colon Cancer)6>50%

Anthelmintic Activity

In addition to antibacterial and anticancer properties, the compound has shown potential as an anthelmintic agent. Studies demonstrated that it outperformed standard treatments like albendazole in causing mortality in helminth species such as P. posthuma and A. galli. The effectiveness was evaluated at various concentrations, highlighting its potential in parasitic control.

Case Studies and Research Findings

  • Antimicrobial Resistance : A study highlighted the urgent need for novel antimicrobial agents due to the rise of multidrug-resistant pathogens. Compounds similar to this compound were tested for their ability to overcome resistance mechanisms .
  • In Vitro Efficacy : In vitro assays demonstrated that certain derivatives had a high binding affinity to bacterial proteins, suggesting a mechanism of action that may inhibit bacterial growth effectively .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated against human cell lines, revealing that while some compounds exhibited significant cytotoxicity at higher concentrations, others maintained selectivity towards cancer cells with minimal effects on normal cells .

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